molecular formula C18H22N2O5 B3305728 N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide CAS No. 923740-92-5

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

Cat. No. B3305728
CAS RN: 923740-92-5
M. Wt: 346.4 g/mol
InChI Key: ZHBSEXHHJLGRKX-UHFFFAOYSA-N
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Description

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly referred to as DM-235 and belongs to the class of dihydropyridine derivatives. DM-235 has been found to exhibit a wide range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

DM-235 exerts its biological effects by acting as a calcium channel blocker. It selectively inhibits the L-type calcium channels, which are responsible for the influx of calcium ions into the cells. This inhibition leads to the relaxation of smooth muscles and vasodilation, thereby reducing blood pressure. DM-235 also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurological disorders, DM-235 exerts its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
DM-235 has been found to have several biochemical and physiological effects, including vasodilation, inhibition of cancer cell growth, and neuroprotection. It also has antioxidant and anti-inflammatory properties, which can help in reducing the risk of several diseases.

Advantages and Limitations for Lab Experiments

DM-235 has several advantages for lab experiments, including its selective inhibition of L-type calcium channels, which makes it a useful tool for studying calcium signaling pathways. However, DM-235 has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of DM-235. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the development of DM-235 derivatives with improved selectivity and potency. DM-235 can also be further studied for its potential therapeutic applications in other diseases, including diabetes and inflammatory disorders.
Conclusion:
In conclusion, DM-235 is a promising chemical compound with potential therapeutic applications in various diseases. Its selective inhibition of L-type calcium channels and its antioxidant and anti-inflammatory properties make it a useful tool for studying calcium signaling pathways and reducing the risk of several diseases. Further research and development of DM-235 and its derivatives can potentially lead to the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

DM-235 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, DM-235 has been found to exhibit vasodilatory effects, which can help in the treatment of hypertension and angina. In cancer, DM-235 has shown promising results in inhibiting the growth and proliferation of cancer cells. In neurological disorders, DM-235 has been found to have neuroprotective effects and can potentially be used in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-10-6-11(2)20-18(22)13(10)9-19-17(21)12-7-14(23-3)16(25-5)15(8-12)24-4/h6-8H,9H2,1-5H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBSEXHHJLGRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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